molecular formula C14H8Cl2N2O2S B3720064 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one CAS No. 6099-11-2

2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one

Cat. No.: B3720064
CAS No.: 6099-11-2
M. Wt: 339.2 g/mol
InChI Key: BHQRPHQIVPXTCQ-XFFZJAGNSA-N
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Description

2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one typically involves the condensation of 2,3-dichloroaniline with furan-2-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Studied for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes, leading to disruption of cellular processes and ultimately causing cell death. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one
  • 2-((2,3-Dichlorophenyl)amino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one
  • 2-((2,3-Dichlorophenyl)amino)-5-(pyridin-2-ylmethylene)thiazol-4(5H)-one

Uniqueness

2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one is unique due to the presence of both dichlorophenyl and furan moieties, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S/c15-9-4-1-5-10(12(9)16)17-14-18-13(19)11(21-14)7-8-3-2-6-20-8/h1-7H,(H,17,18,19)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQRPHQIVPXTCQ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365850
Record name AC1LZNXW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-11-2, 380865-37-2
Record name AC1LZNXW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-DICHLOROANILINO)-5-(2-FURYLMETHYLENE)-1,3-THIAZOL-4(5H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one
Reactant of Route 2
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one
Reactant of Route 3
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one
Reactant of Route 4
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one
Reactant of Route 5
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one
Reactant of Route 6
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one

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